3-Bromomethyl-3-phenyl-oxetane

説明

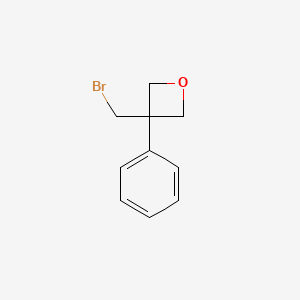

3-Bromomethyl-3-phenyl-oxetane is an organic compound characterized by a four-membered oxetane ring substituted with a bromomethyl group and a phenyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-3-phenyl-oxetane typically involves the bromination of 3-methyl-3-phenyl-oxetane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination step. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can yield 3-methyl-3-phenyl-oxetane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, and amines.

Oxidation Products: Oxetane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: 3-Methyl-3-phenyl-oxetane.

科学的研究の応用

Medicinal Chemistry

1.1 Drug Discovery

The oxetane motif has gained significant traction in drug discovery due to its favorable physicochemical properties. Compounds containing oxetane rings, including 3-bromomethyl-3-phenyl-oxetane, have been shown to enhance metabolic stability and solubility while maintaining low molecular weight. This makes them attractive candidates for drug design, particularly as bioisosteres for carbonyl groups and other functional groups that may be metabolically labile.

Case Study: Clinical Candidates

Several oxetane-containing compounds are currently undergoing clinical trials:

| Compound Name | Developer | Indication | Phase |

|---|---|---|---|

| Crenolanib | AROG Pharmaceuticals/Pfizer | Acute Myeloid Leukemia (AML) | Phase III |

| Fenebrutinib | Genentech | Multiple Sclerosis (MS) | Phase III |

| Ziresovir | Hoffmann–La Roche/Ark Biosciences | Respiratory Syncytial Virus (RSV) | Phase III |

| Lanraplenib | Gilead Sciences | Lupus Membranous Nephropathy (LMN) | Phase II |

| Danuglipron | Pfizer | Diabetes | Phase II |

These compounds illustrate the potential of oxetanes to serve as effective scaffolds in therapeutic agents, leveraging their unique properties to improve drug performance and safety profiles .

1.2 Peptidomimetics

This compound has also been explored as a building block for peptidomimetics. The incorporation of oxetane rings can replace traditional amide bonds, enhancing the stability and bioavailability of peptide-like drugs. This application is particularly valuable in designing inhibitors for protein-protein interactions .

Materials Science

2.1 Specialty Chemicals

In addition to its pharmaceutical applications, this compound serves as a precursor for synthesizing specialty chemicals and polymers. The oxetane ring can undergo various chemical transformations, making it a useful intermediate in the production of advanced materials with tailored properties.

Table: Properties of Oxetane-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | Varies based on formulation |

| Solubility | High in polar solvents |

| Thermal Stability | Excellent under varied pH conditions |

These properties make oxetanes suitable for applications in coatings, adhesives, and biomedical devices .

作用機序

The mechanism of action of 3-Bromomethyl-3-phenyl-oxetane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved.

類似化合物との比較

3-Bromomethyl-3-methyl-oxetane: Similar in structure but with a methyl group instead of a phenyl group.

3,3-Bis(bromomethyl)oxetane: Contains two bromomethyl groups, leading to different reactivity and applications.

3-(Bromomethyl)oxetane: Lacks the phenyl group, resulting in different chemical properties and uses.

Uniqueness: 3-Bromomethyl-3-phenyl-oxetane stands out due to the presence of the phenyl group, which imparts unique electronic and steric effects. This influences its reactivity and makes it a versatile intermediate in organic synthesis.

生物活性

3-Bromomethyl-3-phenyl-oxetane is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring system is known for its stability and versatility in drug design, making it a valuable scaffold in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of phenyl-substituted oxetanes. Various methods have been reported, including nucleophilic substitution reactions and ring-opening strategies. For instance, a recent study highlighted the use of chiral catalysts to promote enantioselective reactions that yield oxetane derivatives with high efficiency and selectivity .

Cytotoxicity Studies

The biological evaluation of this compound has primarily focused on its cytotoxic effects against various cancer cell lines. In a study evaluating oxetane analogues, it was found that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.47 μM . However, the specific activity of this compound was not detailed in this study, indicating that more targeted research is needed to establish its potency.

The mechanism by which oxetanes exert their biological effects is an area of active research. It has been suggested that some oxetane derivatives may inhibit tubulin polymerization, a critical process in cell division. However, initial studies indicated that while some oxetanes displayed weak inhibition (IC50 > 20 μM), others showed promising antiproliferative activity without significant effects on tubulin dynamics . This suggests alternative mechanisms may be at play, potentially involving interactions with specific cellular targets.

Clinical Candidates

Several clinical candidates containing oxetane moieties are currently undergoing trials, showcasing the relevance of this functional group in drug development. For example, crenolanib and fenebrutinib are oxetane-containing drugs being tested for various cancers and autoimmune diseases, respectively . These examples highlight the therapeutic potential of compounds like this compound within broader medicinal chemistry frameworks.

| Compound Name | Indication | Phase |

|---|---|---|

| Crenolanib | Acute myeloid leukemia | Phase III |

| Fenebrutinib | Multiple sclerosis | Phase III |

| Ziresovir | Respiratory syncytial virus | Phase III |

| Lanraplenib | Lupus Membranous Nephropathy | Phase II |

| Danuglipron | Diabetes | Phase II |

Structure-Activity Relationship (SAR)

Initial structure-activity relationship studies suggest that modifications to the phenyl group or the bromomethyl substituent can significantly influence biological activity. For example, analogs with different halogen substitutions or functional groups at specific positions have shown varying degrees of cytotoxicity and selectivity against cancer cell lines . This highlights the importance of systematic exploration of structural modifications to optimize therapeutic efficacy.

特性

IUPAC Name |

3-(bromomethyl)-3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDGQVKKXMSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。